molecular formula C10H13BrO B13510351 1-(1-Bromopropyl)-3-methoxybenzene

1-(1-Bromopropyl)-3-methoxybenzene

Cat. No.: B13510351
M. Wt: 229.11 g/mol
InChI Key: XEECGKOBNORGAY-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromopropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromopropyl)-3-methoxybenzene can be synthesized through the bromination of 1-propyl-3-methoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The bromination occurs at the benzylic position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropyl)-3-methoxybenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻) and other nucleophiles. The reaction typically occurs under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products Formed

    Substitution: The major product formed is 1-(1-Hydroxypropyl)-3-methoxybenzene.

    Oxidation: The major product formed is 3-methoxybenzoic acid.

Scientific Research Applications

1-(1-Bromopropyl)-3-methoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-3-methoxybenzene involves its reactivity at the benzylic position. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds. The presence of the methoxy group on the benzene ring can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromopropyl)benzene: Similar structure but lacks the methoxy group.

    3-Methoxybenzyl bromide: Similar structure but the bromine is directly attached to the benzene ring.

Uniqueness

1-(1-Bromopropyl)-3-methoxybenzene is unique due to the presence of both the bromopropyl and methoxy groups. This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(1-bromopropyl)-3-methoxybenzene

InChI

InChI=1S/C10H13BrO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3H2,1-2H3

InChI Key

XEECGKOBNORGAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)Br

Origin of Product

United States

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